molecular formula C8H6FIO B14867266 4'-Fluoro-2'-iodoacetophenone

4'-Fluoro-2'-iodoacetophenone

Cat. No.: B14867266
M. Wt: 264.03 g/mol
InChI Key: WYAIKRBPYZZZIP-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-iodoacetophenone is an aromatic ketone characterized by the presence of both fluorine and iodine substituents on the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the diazotization of 2-acetylaniline followed by iodination. The reaction involves the following steps:

Industrial Production Methods: Industrial production methods for 4’-Fluoro-2’-iodoacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-iodoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

    Oxidation Reactions: The compound can be oxidized to form arylglyoxal derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Iodine and dimethyl sulfoxide are typical reagents.

    Reduction: Sodium borohydride or lithium aluminum hydride are often employed.

Major Products:

    Substitution: Aryl boronic acid derivatives.

    Oxidation: Aryl glyoxal.

    Reduction: Corresponding alcohols.

Scientific Research Applications

4’-Fluoro-2’-iodoacetophenone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting specific molecular pathways, such as kinase inhibitors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-iodoacetophenone involves its reactivity towards various nucleophiles and electrophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in cross-coupling reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .

Comparison with Similar Compounds

Uniqueness: 4’-Fluoro-2’-iodoacetophenone is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct reactivity and properties. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts.

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

1-(4-fluoro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H6FIO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3

InChI Key

WYAIKRBPYZZZIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)I

Origin of Product

United States

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